molecular formula C13H10ClNO3 B6390082 5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261909-43-6

5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6390082
CAS No.: 1261909-43-6
M. Wt: 263.67 g/mol
InChI Key: UIWWLAIIUIJSOR-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxyl group on the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-chloro-5-methylphenylboronic acid with a suitable nicotinic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate
  • 3,5-Dimethylphenylboronic acid

Uniqueness

5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a chloro and methyl group on the phenyl ring, as well as a hydroxyl group on the nicotinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-8(4-10(14)3-7)9-5-11(13(17)18)12(16)15-6-9/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWWLAIIUIJSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687635
Record name 5-(3-Chloro-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-43-6
Record name 5-(3-Chloro-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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